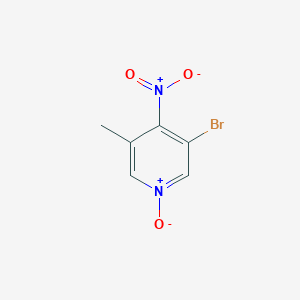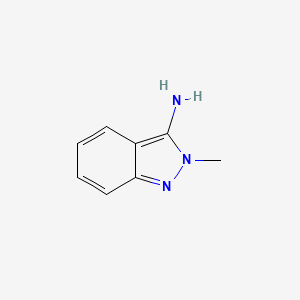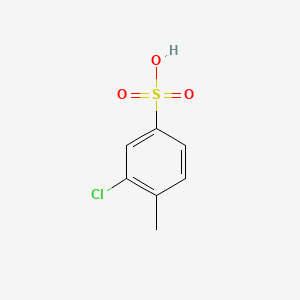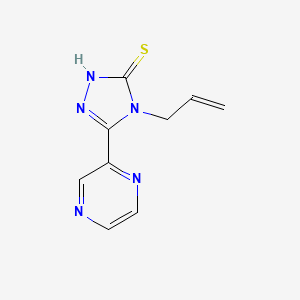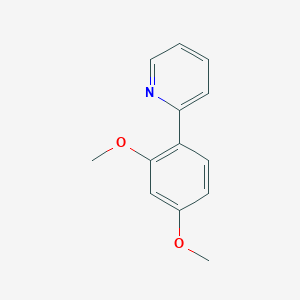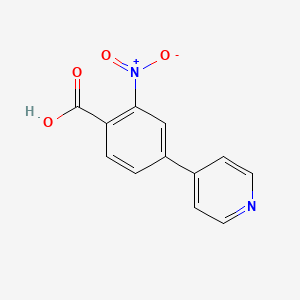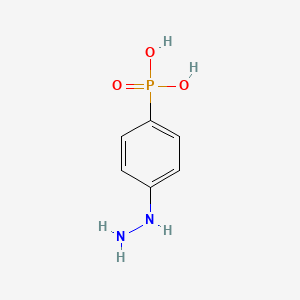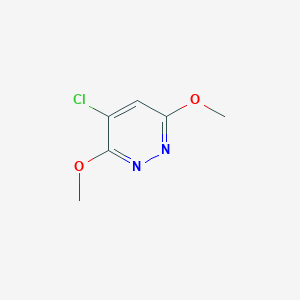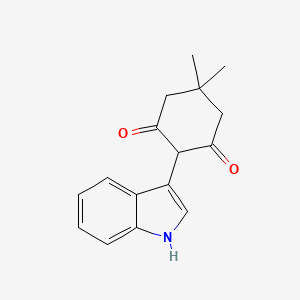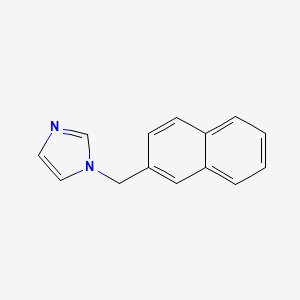
12-(Acryloyloxy)Dodecanoic Acid
Übersicht
Beschreibung
12-(Acryloyloxy)Dodecanoic Acid is a chemical compound with the formula C15H26O4 . It contains a total of 44 bonds, including 18 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . The molecule consists of 26 Hydrogen atoms, 15 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 12-(Acryloyloxy)Dodecanoic Acid can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . High-quality images of these structures based on quantum chemical computations are available .Chemical Reactions Analysis
The chemical reactions involving 12-(Acryloyloxy)Dodecanoic Acid or similar compounds have been explored in several studies. For example, one study demonstrated a one-pot transformation of linoleic acid to 12-aminododecenoic acid, a precursor of nylon-12 . Another study discussed the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone .Physical And Chemical Properties Analysis
The physical and chemical properties of 12-(Acryloyloxy)Dodecanoic Acid or similar compounds can be analyzed using various methods. For instance, Dodecanoic Acid has a molecular weight of 200.3178 . It has a boiling point of 571 K and a fusion temperature of 317 K .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
12-(Acryloyloxy)dodecanoic acid shows potential in the biomedical field, particularly in drug delivery systems. Krishna et al. (2010) explored its use in creating a biocompatible surface on polymer-coated stainless-steel stents. By synthesizing a compound with 12-(acryloyloxy)dodecanoic acid, they achieved a controlled and sustained drug-release pattern from the stents, indicating its promise for medical devices (Krishna et al., 2010).
Material Science and Polymer Chemistry
In the field of material science, 12-(Acryloyloxy)dodecanoic acid has been utilized in the development of novel materials. For instance, Kim et al. (2004) used it for the in situ photopolymerization of a poly(ethylene glycol)-covered phospholipid monolayer, demonstrating its potential in creating stable and efficient surfaces for various applications (Kim et al., 2004). Additionally, Tichagwa et al. (2003) studied its use in the emulsion polymerization of styrene, further showcasing its versatility in polymer chemistry (Tichagwa et al., 2003).
Chemical Engineering and Biosynthesis
From a chemical engineering perspective, 12-(Acryloyloxy)dodecanoic acid has been applied in the biosynthesis of important chemical compounds. Lim et al. (2021) demonstrated its role in the production of α,ω-dicarboxylic acids from free fatty acids, an essential process in the chemical industry (Lim et al., 2021). Furthermore, Yan et al. (2017) explored its application in surface-initiated atom transfer radical polymerization, highlighting its effectiveness in modifying metal oxide surfaces (Yan et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 12-(Acryloyloxy)Dodecanoic Acid or similar compounds could involve further exploration of their synthesis, chemical reactions, and applications. For example, a study discussed the potential of medium-chain oleochemicals, defined as compounds with an acyl moiety of 8–12 carbons, due to their applications as commodity and specialty chemicals .
Eigenschaften
IUPAC Name |
12-prop-2-enoyloxydodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-2-15(18)19-13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2H,1,3-13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCUWIOCGWHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624865 | |
| Record name | 12-(Acryloyloxy)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Acryloyloxy)Dodecanoic Acid | |
CAS RN |
99743-69-8 | |
| Record name | 12-(Acryloyloxy)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


